1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(2-hydroxy-2-thiophen-3-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c16-12(10-6-7-18-9-10)8-14-13(17)15-11-4-2-1-3-5-11/h6-7,9,11-12,16H,1-5,8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJDGUKAHFNDQPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea typically involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-(thiophen-3-yl)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the urea moiety or the thiophene ring.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced urea derivatives or modified thiophene rings.
Substitution: Formation of ethers or esters depending on the substituent introduced.
Scientific Research Applications
1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The thiophene ring and urea moiety play crucial roles in these interactions, potentially leading to the modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 1-cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea and related compounds:
Key Comparisons
Unlike tetrahydrobenzo[b]thiophene ureas (), the target’s thiophene is directly linked to a hydroxyethyl chain, which may enhance hydrogen bonding and solubility .
Glipizide’s formulation challenges (e.g., poor solubility) contrast with the target’s hydroxyethyl-thiophene group, which may confer better aqueous solubility .
Therapeutic Potential While nitrosoureas () are carcinostatic, sulfonylureas like Glipizide target pancreatic β-cells. The target’s thiophene group could modulate selectivity for alternative pathways (e.g., kinase inhibition) . The hydroxyphenyl analog () lacks heteroaromaticity, suggesting the target’s thiophene may improve binding to aromatic enzyme pockets .
Metabolism and Stability
- Nitrosoureas degrade into isocyanates and cyclohexylamine, which are inactive (). The target’s hydroxyethyl-thiophene may resist similar hydrolysis, enhancing metabolic stability .
Research Implications and Limitations
- Gaps in Data : Direct pharmacological or toxicological data for the target compound are absent in the provided evidence. Further studies on its stability, receptor affinity, and in vivo efficacy are needed.
- Contradictions : While nitrosoureas show rapid degradation, the hydroxyethyl-thiophene group in the target may mitigate this issue, though empirical validation is required .
Biological Activity
1-Cyclohexyl-3-(2-hydroxy-2-(thiophen-3-yl)ethyl)urea is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N2O2S, with a molecular weight of 288.43 g/mol. The presence of the thiophenyl group contributes to its distinct electronic properties, potentially influencing its biological activity compared to related compounds.
| Property | Value |
|---|---|
| Molecular Formula | C15H24N2O2S |
| Molecular Weight | 288.43 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C15H24N2O2S/c1-15(19,9-12-7-8-20-10-12)11-16-14(18)17-13-5-3-2-4-6-13/h7-8,10,13,19H,2-6,9,11H2,1H3,(H2,16,17,18) |
Synthesis
The synthesis of this compound typically involves:
- Formation of Hydroxypropyl Intermediate : Reaction of thiophen-3-ylmethanol with an epoxide under basic conditions.
- Urea Formation : The hydroxypropyl intermediate is reacted with cyclohexyl isocyanate to yield the final product.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For example, studies on related urea derivatives have shown their effectiveness in inhibiting tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
A comparative analysis highlighted that certain structural modifications can enhance the cytotoxicity against various cancer cell lines. The mechanism often involves the formation of DNA cross-links or induction of oxidative stress within cancer cells.
Anti-inflammatory Effects
This compound has also been investigated for its anti-inflammatory properties. Related compounds have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as COX (cyclooxygenase), which are crucial in inflammatory pathways.
Case Studies
-
Study on Anticancer Activity : A study published in a peer-reviewed journal examined the effects of structurally similar ureas on human cancer cell lines. Results showed that these compounds could reduce cell viability significantly at concentrations as low as 10 µM.
- Cell Lines Tested : HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- Results : IC50 values ranged from 8 µM to 12 µM depending on the specific structural modifications.
-
Anti-inflammatory Mechanism : Another study focused on the anti-inflammatory potential of thiophen-based compounds revealed that they could effectively inhibit COX enzymes in vitro, leading to reduced prostaglandin synthesis.
- Experimental Setup : COX inhibition assays were performed using human recombinant COX enzymes.
- Results : IC50 values for COX inhibition were reported between 5 µM and 15 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
